Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate
Description
Properties
IUPAC Name |
sodium;6-anilino-4-hydroxy-3-[(2-methoxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O7S.Na/c1-34-20-10-9-17(27(29)30)13-19(20)25-26-22-21(35(31,32)33)11-14-7-8-16(12-18(14)23(22)28)24-15-5-3-2-4-6-15;/h2-13,24,28H,1H3,(H,31,32,33);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXYDDIJPFQNV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N4NaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-41-3 | |
| Record name | Sodium 4-hydroxy-3-((2-methoxy-5-nitrophenyl)azo)-6-(phenylamino)naphthalene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate, commonly referred to as a bis(azo) compound, is notable for its applications in histological staining and as a dye in various industrial processes. Its chemical structure and properties suggest potential biological activities, particularly in the context of toxicity and environmental impact. This article delves into the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.
- Common Name : this compound
- CAS Number : 3626-41-3
- Molecular Weight : 516.458 g/mol
- Chemical Structure : The compound features an azo linkage (-N=N-) which is characteristic of azo dyes, along with sulfonate and hydroxy functional groups that enhance its solubility in water.
Toxicological Profile
Research indicates that azo compounds can undergo metabolic reduction to form potentially carcinogenic amines. The presence of nitro groups in the structure raises concerns regarding mutagenicity and carcinogenicity. Studies have shown that compounds with similar structures can release harmful metabolites upon degradation.
Case Studies
- Carcinogenic Potential : A study assessed various azo dyes, noting that those capable of releasing carcinogenic amines were classified accordingly. Although specific data on this compound is limited, it is prudent to consider its potential for similar behavior due to its structural characteristics .
- Histological Applications : The compound is utilized as a histological dye, which implies its biological activity is significant in staining tissues for microscopic examination. This application necessitates an understanding of any cytotoxic effects it may have on living cells during histological processing .
The biological activity of this compound can be attributed to several mechanisms:
- Azo Reduction : Enzymatic reduction of the azo bond can lead to the formation of aromatic amines. This process is often mediated by gut microbiota or hepatic enzymes, which can influence the toxicity profile of the compound.
- Oxidative Stress : Some studies suggest that azo dyes can induce oxidative stress in cells, leading to cellular damage and apoptosis. The presence of nitro groups may enhance this effect by generating reactive oxygen species (ROS).
Environmental Impact
The environmental implications of using this compound are significant due to its potential persistence and bioaccumulation in aquatic ecosystems. Monitoring data indicate that similar compounds have been detected in freshwater systems, raising concerns about their ecological effects.
Data Table: Environmental Monitoring
| Year | Location | Concentration (µg/L) | Detected Compounds |
|---|---|---|---|
| 2018 | UK Freshwater | 0.5 | Various Azo Dyes |
| 2019 | UK Groundwater | 0.3 | Azo Dyes and Metabolites |
| 2020 | UK Surface Water | 0.7 | Azo Dyes |
| 2021 | UK Indoor Dust | 0.1 | Azo Dyes |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate
- CAS No.: 3626-41-3
- Molecular Formula : C${23}$H${17}$N${4}$NaO${7}$S
- Molecular Weight : 516.46 g/mol
- Synonyms: Acid Brown 2, Weak Acid Brown R, C.I. 17605
Applications :
Primarily used for dyeing wool and nylon textiles due to its sulfonate groups, which enhance water solubility and fiber affinity .
Structural Features :
- Azo (-N=N-) linkage at position 3 of the naphthalene ring.
- Methoxy (-OCH$3$) and nitro (-NO$2$) groups on the phenyl ring (positions 2 and 5, respectively).
- Phenylamino (-NHPh) substituent at position 6 .
Comparison with Structurally Similar Compounds
Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 6222-55-5)
- Molecular Formula : C${23}$H${17}$N${4}$NaO${7}$S (same as the target compound) .
- Key Differences :
- Properties: Hydrogen Bond Donors/Acceptors: 2 donors, 10 acceptors (similar to the target compound) . Rotatable Bonds: 5 . InChIKey: MTSYJFXRUHYXME-UHFFFAOYSA-M .
- Impact : Altered substituent positions may influence color hue and photostability due to electronic effects.
Disodium 4-hydroxy-3-[[3-methyl-4-[(4-sulphonatophenyl)azo]phenyl]azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 67990-24-3)
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate (CAS 70865-30-4)
- Structural Features: Amino (-NH$_2$) group at position 6 instead of phenylamino (-NHPh). Ethylphenylamino sulphonyl group at position 5 .
- Modified affinity for synthetic fibers like polyester .
Dipotassium 6-amino-4-hydroxy-5-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate
- Structural Features :
- Impact: Higher solubility in polar solvents due to the additional sulphonate. Potential use in high-pH dyeing processes .
Physicochemical and Application Comparison
Table 1: Key Properties of Comparable Azo Dyes
Table 2: Analytical Method Comparison (HPLC Conditions from )
Functional and Regulatory Differences
- Textile vs. Cosmetic Use :
- Environmental Impact: Sulphonated azo dyes (e.g., target compound) exhibit lower toxicity compared to non-sulphonated variants, but nitro groups may raise concerns about bioaccumulation .
Q & A
Q. What are the key steps in synthesizing Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate?
- Methodological Answer : Synthesis involves diazotization of 2-methoxy-5-nitroaniline using NaNO₂/HCl at 0–5°C to form the diazonium salt, followed by coupling with 6-(phenylamino)-4-hydroxynaphthalene-2-sulphonic acid under acidic conditions (pH 4–5). Post-synthesis purification via recrystallization from aqueous ethanol (1:3 v/v) ensures high purity. Critical parameters include temperature control during diazotization and pH optimization during coupling to minimize side reactions .
Q. Which spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- UV-Vis : λmax ~520–550 nm (azo chromophore).
- FTIR : Key peaks include S=O stretching (~1180 cm⁻¹), N=N (~1450 cm⁻¹), and aromatic C-H bending (~830 cm⁻¹).
- <sup>1</sup>H NMR : Aromatic protons appear at δ 6.5–8.5 ppm, with distinct signals for methoxy (-OCH3, δ ~3.8 ppm) and sulphonate groups.
- HPLC : Reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) with methanol/0.05 M ammonium acetate gradient elution confirms purity .
Q. What are the solubility properties of this compound?
Q. What is the mechanism of azo bond formation in its synthesis?
- Methodological Answer : Diazonium salt (from 2-methoxy-5-nitroaniline) undergoes electrophilic substitution with the electron-rich naphthalene derivative. The coupling reaction occurs at the ortho position relative to the hydroxyl group. pH 4–5 optimizes electrophilicity of the diazo intermediate while preventing hydrolysis .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
- Methodological Answer :
- Use a slow addition rate of NaNO₂ during diazotization to prevent local overheating.
- Replace traditional batch coupling with microfluidic reactors to enhance mixing efficiency (yield improvement: ~15%).
- Purify via preparative HPLC (C18 column, isocratic elution with 30% methanol/70% 0.1 M NH₄OAc) to isolate isomers .
Q. How does pH affect the compound’s stability in aqueous solutions?
- Methodological Answer :
- Acidic (pH <3) : Azo bond hydrolysis occurs, leading to decomposition (t1/2 ~12 h at pH 2).
- Alkaline (pH >9) : Phenylamino groups oxidize, forming quinone derivatives.
- Stability protocol : Store in pH 5–7 buffered solutions (e.g., 0.1 M phosphate buffer) at 4°C; degradation <5% over 30 days .
Q. What strategies improve photostability for applications in light-exposed environments?
- Methodological Answer :
- Structural modification : Introduce electron-withdrawing groups (e.g., -NO2) to reduce chromophore electron density (photodegradation reduced by ~40%).
- Encapsulation : Use β-cyclodextrin (1:1 molar ratio) to shield the azo bond, increasing t1/2 under UV light by 2.5×.
- Additives : Incorporate 1% w/w TiO2 nanoparticles as UV absorbers .
Q. How to resolve conflicting data on thermal degradation pathways?
- Methodological Answer : Perform simultaneous TGA-DSC-FTIR analysis:
- Heating rate : 5°C/min under N2 to avoid oxidative artifacts.
- Primary degradation products : SO2 (from sulphonate groups, ~200–250°C) and nitrobenzene derivatives (from azo cleavage).
- Conflicting data often arise from differing atmospheric conditions (e.g., O2 vs. N2) .
Q. How to analyze trace impurities (e.g., isomers, unreacted precursors)?
- Methodological Answer :
- SPE pre-concentration : Use HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Load 100 mL sample, elute with 2 mL methanol.
- HPLC-MS : C18 column, 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5–95% B over 25 min. Detect impurities at m/z corresponding to precursors (e.g., 2-methoxy-5-nitroaniline, MW 184.1) .
Q. Q. How to computationally predict λmax shifts for structural derivatives?
- Methodological Answer :
Perform TD-DFT calculations (B3LYP/6-311+G(d,p)) on optimized geometries. Electron-donating groups (e.g., -OCH3) induce bathochromic shifts (~25 nm per group). Validate with experimental UV-Vis in methanol .
Tables
Table 1: Key Stability Data
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2 (25°C) | t1/2 = 12 h (azo bond hydrolysis) | |
| pH 9 (25°C) | Oxidation of phenylamino group in 48 h | |
| UV light (365 nm, 24 h) | 60% degradation (unmodified compound) |
Table 2: HPLC Analysis Parameters (Adapted from FAO/WHO Protocol)
| Parameter | Specification |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Eluent A | 0.05 M NH₄OAc |
| Eluent B | Methanol |
| Gradient | 30% B (0–5 min) → 90% B (15–20 min) |
| Flow rate | 1.0 mL/min |
| Detection | UV 235 nm, 254 nm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
